molecular formula C17H21NO2 B1665477 Amoxydramine CAS No. 3922-74-5

Amoxydramine

Cat. No.: B1665477
CAS No.: 3922-74-5
M. Wt: 271.35 g/mol
InChI Key: OEQNVWKWQPTBSC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amoxydramine is a metabolite of Diphenhydramine in humans . The primary target of Diphenhydramine, and by extension this compound, is the H1 receptor, a histamine receptor. This receptor plays a crucial role in allergic reactions, inflammation, and smooth muscle contraction.

Pharmacokinetics

Diphenhydramine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine

Biochemical Analysis

Biochemical Properties

Amoxydramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for its metabolism. The interaction with these enzymes involves the oxidation of this compound, leading to its biotransformation into active or inactive metabolites . Additionally, this compound binds to specific receptors in the central nervous system, contributing to its sedative and antihypertensive effects.

Cellular Effects

This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can impact gene expression by activating or inhibiting transcription factors. Furthermore, this compound affects cellular metabolism by influencing the activity of enzymes involved in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors, such as GPCRs, and modulates their activity. This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in various physiological effects . Additionally, this compound can inhibit certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to adaptive changes in cellular function. For instance, prolonged treatment with this compound has been associated with alterations in receptor expression and sensitivity, potentially affecting its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits its intended therapeutic effects, such as sedation and antihypertensive action . At higher doses, this compound can cause toxic or adverse effects, including central nervous system depression and cardiovascular complications. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, this compound can impact metabolic flux and metabolite levels, potentially altering cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The distribution of this compound is influenced by factors such as tissue perfusion, membrane permeability, and binding affinity. These factors determine the localization and accumulation of this compound in specific tissues, impacting its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization can influence the efficacy and specificity of this compound’s biochemical actions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amoxydramine can be synthesized through several methods. One common route involves the reaction of diphenylmethanol with dimethylamine in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Amoxydramine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Amoxydramine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in treating cough, sedation, and hypertension.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Amoxydramine can be compared with other similar compounds, such as diphenhydramine and dimenhydrinate. While all these compounds share structural similarities, this compound is unique in its specific pharmacological profile and the range of effects it produces.

Similar Compounds

This compound stands out due to its combination of antitussive, sedative, and antihypertensive properties, making it a versatile compound in both research and therapeutic contexts.

Properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQNVWKWQPTBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192481
Record name Amoxydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3922-74-5
Record name Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3922-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxydramine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-9091
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9091
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Record name Amoxydramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70192481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOXYDRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXF64Y8AFS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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